Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate
Description
Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted at three critical positions:
- Position 7: A methyl group enhances lipophilicity and may influence metabolic stability.
- Position 4: An amino group bridges the naphthyridine core to an ethyl 4-aminobenzoate ester, which may act as a prodrug to improve bioavailability.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-27-16-7-5-15(6-8-16)23-13-19(20(24)22-10-2-3-11-22)28(25,26)18-9-4-14(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJJIGINBOEZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate is a complex organic compound with a molecular formula of C25H28N4O and a molecular weight of approximately 432.524 g/mol. This compound features a unique combination of functional groups, including an ethyl ester, a naphthyridine moiety, and a piperidine derivative, which are believed to contribute to its biological activities.
Preliminary studies indicate that this compound may act as a Janus kinase (Jak) inhibitor . Jak kinases play a crucial role in the signaling pathways associated with various inflammatory and autoimmune diseases. By inhibiting these kinases, the compound may disrupt the downstream signaling pathways that lead to cell proliferation and survival, making it a potential candidate for treating such conditions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Anti-inflammatory Effects : The compound's ability to inhibit Jak kinases suggests potential applications in managing inflammatory diseases.
- Anticancer Properties : Given its structural attributes, it could also be explored for anticancer applications by modulating cellular signaling pathways involved in tumor growth.
- Binding Affinity Studies : Interaction studies are essential for understanding how this compound binds to biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for assessing its binding affinity and kinetics.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Biological Activity | Uniqueness |
|---|---|---|---|
| Compound A | Contains a piperidine ring | Jak kinase inhibition | Lacks naphthyridine |
| Compound B | Features an amine group | Anti-inflammatory | Different substitution pattern |
| Compound C | Similar naphthyridine core | Anticancer properties | Varying functional groups |
The distinct combination of its structural components may enhance the pharmacological profile of this compound compared to other compounds.
Comparison with Similar Compounds
Table 1: Structural Features of 1,8-Naphthyridine Derivatives
Key Observations :
- The target compound’s 3-position substituent (4-methylpiperidinyl carbonyl) is bulkier and more rigid than the morpholinomethyl group in Compound 2c or the carboxylic acid in . This rigidity may enhance target binding specificity.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
Notes:
- The target compound’s ethyl benzoate likely improves membrane permeability compared to carboxylic acid derivatives (e.g., ), but its low solubility may limit oral absorption.
- Piperazine-containing analogs (e.g., Compound 36 ) exhibit even lower solubility due to increased polarity.
Pharmacological Activity
Key Findings :
- The target compound’s 4-methylpiperidinyl carbonyl may enhance AChE affinity compared to morpholinomethyl (Compound 2c ) or benzylpiperidine (Compound 20 ) groups.
- Ethyl benzoate could prolong half-life by resisting esterase hydrolysis relative to methyl esters (e.g., Compound 6 ).
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assigns protons and carbons in the naphthyridinone core, piperidine, and benzoate moieties. For example, the ethyl ester group shows a triplet at δ ~1.35 ppm (CH₃) and a quartet at δ ~4.3 ppm (CH₂) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester/amide) and N-H bends (~3300 cm⁻¹ for amine groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₉N₃O₃: 468.2287) .
How can researchers optimize reaction conditions to improve the yield of the naphthyridinone core formation?
Q. Advanced
- Temperature Control : Reflux in high-boiling solvents (e.g., 1,4-dioxane or DMF) at 120–140°C enhances cyclization efficiency .
- Catalysts : Use of KI or Na₂CO₃ to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 35 minutes vs. 24 hours) and improves yield by ~20% .
- Workup Optimization : Precipitation in cold water followed by recrystallization from ethanol increases purity (>93%) .
What strategies can resolve contradictions in biological activity data across studies?
Q. Advanced
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and control for solvent effects (DMSO concentration ≤0.1%) .
- SAR Analysis : Compare analogs (e.g., piperidine vs. morpholine substituents) to isolate structural determinants of activity .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values) to identify trends .
How does modifying substituents on the piperidine moiety affect pharmacokinetic properties?
Q. Advanced
- Lipophilicity : 4-Methylpiperidine increases logP by ~0.5 units compared to unsubstituted piperidine, enhancing membrane permeability .
- Metabolic Stability : Bulkier groups (e.g., benzyl) reduce CYP450-mediated oxidation, prolonging half-life in vitro (t₁/₂ > 6 hours vs. 2 hours for methyl) .
- Solubility : Hydrophilic substituents (e.g., hydroxyl) improve aqueous solubility (e.g., >50 µM in PBS) but may reduce target binding affinity .
What computational methods are suitable for predicting binding modes with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase targets) using crystal structures (PDB: 2FVD) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., with Asp86 in EGFR) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (R² > 0.85 for kinase inhibition) .
How can researchers address low reproducibility in synthetic yields?
Q. Advanced
- Reagent Purity : Use freshly distilled acyl chlorides to prevent hydrolysis during amide coupling .
- Moisture Control : Perform reactions under argon with anhydrous solvents (e.g., DMF stored over molecular sieves) .
- Scale-Dependent Optimization : Adjust stirring rates (≥500 rpm) and heating uniformity (oil baths vs. hot plates) for >10g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
